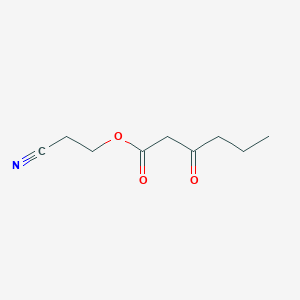

2-Cyanoethyl 3-oxohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

2-cyanoethyl 3-oxohexanoate |

InChI |

InChI=1S/C9H13NO3/c1-2-4-8(11)7-9(12)13-6-3-5-10/h2-4,6-7H2,1H3 |

InChI Key |

LNMXNJJQDMQJPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC(=O)OCCC#N |

Origin of Product |

United States |

Fundamental Chemical Framework of 2 Cyanoethyl 3 Oxohexanoate

Classification within Organic Chemistry

The core of 2-Cyanoethyl 3-oxohexanoate's structure is a β-keto ester. arkat-usa.orgcdnsciencepub.com This classification is crucial as β-keto esters are a well-established and highly versatile class of compounds in organic synthesis. arkat-usa.orggoogle.com They are recognized as important building blocks for creating a wide array of natural products and biologically active molecules. google.com The defining feature of a β-keto ester is the presence of a ketone functional group at the β-carbon position relative to the ester group. This arrangement leads to a particularly acidic α-carbon, situated between the two carbonyl groups, making it readily deprotonated to form a stable enolate. This reactivity is central to many of the synthetic applications of β-keto esters, including their use in Claisen condensations and various alkylation and acylation reactions. arkat-usa.org

The molecule is also classified as a cyanoethyl ester, owing to the 2-cyanoethyl group attached to the carboxylate. The cyanoethyl group, specifically the nitrile (-C≡N) functionality, introduces another layer of reactivity. cyberleninka.ru Nitriles are versatile functional groups that can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. Furthermore, the cyanoethyl group can act as a protecting group in organic synthesis, which can be removed under mild basic conditions. libretexts.org

The simultaneous presence of the β-keto ester and the cyanoethyl functionalities makes 2-Cyanoethyl 3-oxohexanoate (B1246410) a multifunctional intermediate. nih.govarkat-usa.orgcdnsciencepub.comgoogle.comlibretexts.orgacs.orgorgsyn.orgchemsrc.com This means it possesses multiple reactive sites that can be selectively targeted under different reaction conditions, allowing for the construction of complex molecular architectures. Such intermediates are highly prized in synthetic chemistry for their efficiency, as they can introduce several key structural features in a single step or a short sequence of reactions. For instance, a related compound, 2-Cyanoethyl 3-oxobutanoate, is a known intermediate in the synthesis of pharmaceuticals. cymitquimica.comprotheragen.ai

Structural Characteristics and Key Functional Group Interplay

The reactivity and utility of this compound are a direct consequence of its molecular structure and the electronic interplay between its constituent parts.

The foundation of the molecule is a six-carbon hexanoate (B1226103) chain. nih.gov The term "3-oxo" indicates that a ketone group is located at the third carbon atom of this chain. This hexanoate backbone provides the carbon framework upon which the other functional groups are built. The length and composition of this backbone can influence the physical properties of the molecule, such as its solubility and boiling point.

Attached to the ester oxygen is a cyanoethyl moiety (-OCH₂CH₂CN). nih.gov This group consists of an ethyl bridge connecting the ester functionality to a nitrile group. The electron-withdrawing nature of the nitrile group can influence the reactivity of the ester. The presence of the cyano group also introduces a site for potential chemical modification, further expanding the synthetic possibilities of the molecule. cyberleninka.ru For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to different classes of compounds.

β-Keto Functionality

The defining feature of this compound is its β-keto ester motif. This arrangement, where a ketone group is located on the carbon atom beta to the ester's carbonyl group, confers unique reactivity upon the molecule.

Keto-Enol Tautomerism:

A fundamental characteristic of β-keto esters is their ability to exist in equilibrium between two isomeric forms: the keto form and the enol form. orgoreview.comlibretexts.org This rapid interconversion is known as keto-enol tautomerism. orgoreview.com Tautomers are distinct constitutional isomers, not to be confused with resonance structures. libretexts.org

Keto Form: Contains the standard carbonyl (C=O) group.

Enol Form: Features a hydroxyl group (-OH) bonded to a carbon-carbon double bond (C=C). orgoreview.com

While for most simple ketones the keto form is overwhelmingly favored at equilibrium, the enol form can be significantly stabilized in β-dicarbonyl compounds like this compound. libretexts.orglibretexts.org This stabilization arises from two main factors:

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a stable, six-membered ring via hydrogen bonding with the nearby ester carbonyl oxygen. orgoreview.com

This tautomeric equilibrium is crucial as the enol form, though potentially less abundant, is often the more reactive species in many chemical reactions. numberanalytics.com The interconversion can be catalyzed by both acids and bases. libretexts.org Base catalysis involves the removal of a weakly acidic α-hydrogen (a hydrogen on the carbon between the two carbonyl groups) to form a resonance-stabilized enolate ion. libretexts.org

Reactivity of the β-Keto Group:

The β-keto functionality is a key center of reactivity. The presence of two electron-withdrawing carbonyl groups makes the protons on the α-carbon (the CH2 group between the keto and ester functions) significantly acidic for a carbon-bound hydrogen. This acidity allows the compound to be easily deprotonated by a suitable base to form a nucleophilic enolate.

This enolate is a versatile intermediate in a variety of carbon-carbon bond-forming reactions. While specific research on this compound is limited, the reactivity of the closely related analogue, 2-Cyanoethyl 3-oxobutanoate, illustrates the synthetic utility of this functional group. This analogue is known to be a valuable intermediate in the synthesis of pharmaceuticals. cymitquimica.comcphi-online.comchemicalbook.com The reactivity of its carbonyl group makes it suitable for nucleophilic addition reactions. cymitquimica.com

General reactions characteristic of β-keto esters include:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce alkyl groups at the α-position.

Acylation: Reaction with acyl chlorides or anhydrides can introduce an acyl group at the α-carbon.

Condensation Reactions: The active methylene (B1212753) group can participate in condensation reactions like the Knoevenagel or Michael additions. tianmingpharm.com

The synthesis of β-keto esters can be achieved through various methods, including the acylation of acetoacetic esters. A general process involves reacting an acetoacetic ester with a base, such as calcium hydroxide (B78521), followed by reaction with a suitable carboxylic acid chloride (in this case, butyryl chloride) to form the desired β-keto ester structure. google.com

Advanced Chemical Reactivity and Transformation Mechanisms

Reactivity of the β-Keto System

The β-keto ester portion of the molecule is a hub of chemical reactivity, primarily due to the acidic nature of the α-carbon and the electrophilicity of the carbonyl carbon.

The presence of two carbonyl groups (ketone and ester) flanking the α-carbon significantly increases the acidity of the α-hydrogens. This allows for the ready formation of a resonance-stabilized enolate ion in the presence of a base. masterorganicchemistry.com The negative charge of the enolate is delocalized between the α-carbon and the oxygen atoms of both carbonyl groups, enhancing its stability. masterorganicchemistry.com

This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. libretexts.org The reactivity at the α-carbon allows for alkylation, acylation, and other substitution reactions, making 2-Cyanoethyl 3-oxohexanoate (B1246410) a versatile intermediate in organic synthesis. The enolate can react with electrophiles at either the carbon or oxygen atom, though reactions at the α-carbon are more common. libretexts.org

Table 1: Factors Influencing Enolate Formation and Reactivity

| Factor | Influence on Enolate Formation | Influence on α-Carbon Reactivity |

| Base Strength | Stronger bases lead to more complete and faster enolate formation. | The choice of base can influence the regioselectivity of reactions in asymmetric ketones. |

| Solvent | Polar aprotic solvents can stabilize the enolate ion. | Solvent can affect the aggregation state of the enolate and its subsequent reactivity. |

| Temperature | Lower temperatures can favor the formation of the kinetic enolate over the thermodynamic enolate. | Reaction temperature can influence the outcome of competitive reactions. |

| Nature of Electrophile | Hard electrophiles tend to react at the oxygen atom, while soft electrophiles favor reaction at the α-carbon. | The steric and electronic properties of the electrophile determine the feasibility and rate of the reaction. |

The carbonyl carbon of the ketone in 2-Cyanoethyl 3-oxohexanoate is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This nucleophilic addition reaction is a fundamental process in carbonyl chemistry. masterorganicchemistry.com The reaction proceeds via the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com

The reactivity of the carbonyl group can be influenced by both steric and electronic factors. Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity and enhance the rate of nucleophilic addition. masterorganicchemistry.com A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), hydrides, amines, and alcohols, can add to the carbonyl group. libretexts.orgyoutube.com The reversibility of the addition depends on the basicity of the incoming nucleophile. masterorganicchemistry.com

The active methylene (B1212753) group (the α-carbon) of this compound can participate in Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.orgsigmaaldrich.com This reaction is a nucleophilic addition of the active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds. unifap.br Aldehydes are generally more reactive than ketones in this condensation. thermofisher.com The product of the Knoevenagel condensation of this compound with an aldehyde or ketone would be a highly functionalized molecule containing a new carbon-carbon double bond.

Beyond the Knoevenagel condensation, the reactive nature of the β-keto ester system in this compound allows for various intermolecular condensation reactions. These reactions often involve the enolate acting as a nucleophile, attacking an electrophilic carbon on another molecule. An example is the Claisen condensation, where the enolate of one ester molecule attacks the carbonyl group of another, leading to the formation of a β-keto ester. While this compound is already a β-keto ester, its enolate could potentially react with other esters.

Transformations of the Cyanoethyl Moiety

The cyanoethyl group provides another site for chemical modification within the this compound molecule.

The nitrile group (-C≡N) of the cyanoethyl moiety can be hydrolyzed to a carboxylic acid group (-COOH) under either acidic or basic conditions. lumenlearning.comlibretexts.org This reaction involves the nucleophilic addition of water to the carbon-nitrogen triple bond. lumenlearning.com

Under acidic conditions, the nitrile is typically heated with a dilute acid, such as hydrochloric acid. libretexts.orgbyjus.com The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. byjus.com

In basic hydrolysis, the nitrile is heated with an aqueous solution of a base, like sodium hydroxide (B78521). libretexts.orgbyjus.com This process initially forms a carboxylate salt and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. libretexts.org

Table 2: Comparison of Acidic and Basic Hydrolysis of Nitriles

| Condition | Reagents | Intermediate | Initial Product | Final Product (after workup) |

| Acidic | Dilute Acid (e.g., HCl), Water, Heat | Amide | Carboxylic Acid, Ammonium Salt | Carboxylic Acid |

| Basic | Base (e.g., NaOH), Water, Heat | Amide | Carboxylate Salt, Ammonia | Carboxylic Acid |

Reduction of the Nitrile Group to Primary Amines

The conversion of the nitrile group in this compound to a primary amine represents a valuable synthetic transformation, yielding molecules with a 1,3-amino alcohol structural motif after subsequent reduction of the keto group. This reduction can be achieved using several methods, with the choice of reagent being critical to ensure chemoselectivity, particularly to avoid the simultaneous reduction of the ketone and ester functionalities.

Commonly employed methods for nitrile reduction include catalytic hydrogenation and the use of metal hydride reagents. studymind.co.ukchemguide.co.uk Catalytic hydrogenation using catalysts like Raney Nickel, platinum, or palladium on carbon, often requires high pressures and temperatures. studymind.co.ukrsc.orgbme.hu

A more prevalent laboratory-scale method involves the use of powerful hydride-donating agents, most notably Lithium Aluminum Hydride (LiAlH₄). chemguide.co.uklibretexts.orglibretexts.org The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. An aqueous workup then provides the primary amine. libretexts.orglibretexts.org However, LiAlH₄ is a very strong reducing agent and will also reduce the ketone and ester groups present in this compound. ncert.nic.in

Achieving selective reduction of the nitrile in the presence of other reducible functional groups is a significant challenge. organic-chemistry.org Alternative reagents and conditions have been developed to address this. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to reduce a variety of nitriles with good yields and can tolerate the presence of unconjugated alkenes and alkynes. organic-chemistry.org Another approach involves the use of ammonia borane (B79455) under thermal decomposition conditions without a catalyst, which has shown tolerance for many functional groups. organic-chemistry.org

| Reducing Agent/System | Typical Conditions | Selectivity Notes | Product |

|---|---|---|---|

| LiAlH₄ | 1) Dry ether or THF; 2) H₂O or dilute acid workup | Non-selective; reduces nitrile, ketone, and ester | Amino-diol |

| H₂ / Raney Ni, Pt, or Pd/C | High pressure, elevated temperature | Can also reduce the ketone; selectivity can be an issue | Primary amine |

| Ammonia Borane (H₃NBH₃) | Thermal decomposition, catalyst-free | Reported to have good functional group tolerance | Primary amine |

| Diisopropylaminoborane / cat. LiBH₄ | - | Reduces nitriles in the presence of some functional groups | Primary amine |

Cyanoethyl as a Phosphate (B84403) Protecting Group

The 2-cyanoethyl group is widely utilized in organic synthesis, particularly in the field of oligonucleotide chemistry, as a protecting group for phosphate moieties. nih.govumich.edutwistbioscience.comjournalirjpac.com This strategy is crucial during the automated solid-phase synthesis of DNA and RNA, preventing unwanted side reactions at the internucleotidic phosphate groups. nih.govjournalirjpac.com

The principle of this protective strategy lies in the facile removal of the 2-cyanoethyl group under mild basic conditions via a β-elimination reaction. nih.govthieme-connect.de The presence of the electron-withdrawing nitrile group increases the acidity of the protons on the carbon adjacent to it (the α-carbon). Treatment with a base, such as concentrated ammonia or diethylamine, results in the abstraction of one of these protons. nih.govfujifilm.com This initiates an elimination process that cleaves the phosphorus-oxygen bond, releasing the unprotected phosphate and generating acrylonitrile (B1666552) as a byproduct. nih.govfujifilm.com

While this compound is an ester and not a phosphate, the reactivity principle of its 2-cyanoethyl moiety is the same. The key advantages of using the 2-cyanoethyl group for phosphate protection are its stability to the acidic conditions often used to remove other protecting groups (like the dimethoxytrityl group from the 5'-hydroxyl of a nucleoside) and its clean and rapid removal under mild basic conditions. umich.eduthieme-connect.de

However, the generation of acrylonitrile during deprotection can be a drawback, as it is a toxic and reactive Michael acceptor that can potentially modify the nucleobases of the oligonucleotide. nih.gov

| Deprotection Reagent | Typical Conditions | Mechanism | Key Byproduct |

|---|---|---|---|

| Concentrated Ammonia (NH₃) | Room temperature or mild heating (e.g., 55°C) | Base-catalyzed β-elimination | Acrylonitrile |

| Diethylamine (Et₂NH) in Acetonitrile (B52724) | Room temperature | Base-catalyzed β-elimination | Acrylonitrile |

| 1,8-Diazabicycloundec-7-ene (DBU) | DBU in an organic solvent like acetonitrile | Base-catalyzed β-elimination | Acrylonitrile |

Ester Group Transformations

The ester functionality in this compound is a key site for nucleophilic substitution reactions, allowing for the modification of this part of the molecule.

Nucleophilic Substitution Reactions of the Ester Group

The ester group of β-keto esters can undergo nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the departure of the alkoxy group. aklectures.com

Hydrolysis : Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding β-keto carboxylic acid. aklectures.comresearchgate.netyoutube.com This β-keto acid is often unstable and can readily undergo decarboxylation upon gentle heating to yield a ketone. aklectures.comyoutube.comyoutube.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. youtube.com Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide ion on the carbonyl carbon.

Amidation : Reaction with amines can convert the ester into an amide. This transformation typically requires heating or catalysis and is an example of aminolysis.

Reaction with Organometallic Reagents : Grignard reagents or organolithium reagents can react with the ester, but the presence of the acidic α-protons between the two carbonyl groups and the ketone carbonyl itself complicates this reaction, often leading to deprotonation or attack at the ketone first.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like an alkoxide). nih.govsrsintl.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used, sometimes as the solvent. masterorganicchemistry.com

For β-keto esters like this compound, transesterification is a particularly useful transformation. nih.govrsc.org It allows for the synthesis of a variety of other β-keto esters from a common precursor. researchgate.netresearchgate.net The reaction is often mild and can tolerate a wide range of functional groups. nih.gov Catalysts such as boric acid, silica-supported boric acid, and various Lewis acids have been developed to facilitate this transformation efficiently and under environmentally benign conditions. nih.govnih.govbuct.edu.cn The mechanism is believed to proceed through an enol intermediate, where chelation between the two carbonyl groups and the catalyst plays a key role. nih.govnih.gov

| Catalyst Type | Example Catalyst | Typical Conditions |

|---|---|---|

| Acid (Protic) | H₂SO₄, TsOH | Excess of new alcohol, often refluxing |

| Acid (Lewis) | Boric Acid (H₃BO₃), 3-Nitrobenzeneboronic acid | Solvent-free or in a suitable solvent |

| Base | NaOR, KOR (Alkoxides) | Anhydrous alcohol as solvent |

| Heterogeneous | Silica-supported Boric Acid | Solvent-free, elevated temperature |

Multi-functional Group Interactions and Tandem Reactions

The presence of multiple reactive sites in this compound allows for complex tandem reactions, where multiple bonds are formed in a single operation, often leading to the formation of heterocyclic structures.

Intramolecular Cyclizations

Intramolecular reactions in molecules like this compound can lead to the formation of various cyclic compounds, particularly substituted piperidines and other nitrogen-containing heterocycles. researchgate.netlibretexts.org These reactions are driven by the proximity of the reactive functional groups.

One potential pathway involves the initial reduction of the nitrile to a primary amine, as discussed in section 3.2.2. The resulting amino β-keto ester could then undergo an intramolecular condensation between the newly formed amine and the ketone carbonyl to form a cyclic imine or enamine, which upon further reduction would yield a substituted piperidine (B6355638). The synthesis of highly functionalized piperidines is an area of significant research interest, often employing multi-component reactions that proceed through intermediates similar in structure to this compound derivatives. whiterose.ac.ukd-nb.info For example, the reaction of a β-ketoester, an aldehyde, and an amine can lead to the formation of a piperidine ring through a tandem Mannich-Michael reaction or an aza-Diels-Alder cyclization. whiterose.ac.uk

Another possibility is an intramolecular Thorpe-Ziegler reaction, where the acidic α-carbon (between the ketone and ester) is deprotonated by a strong base, and the resulting carbanion attacks the electrophilic carbon of the nitrile group. This would lead to the formation of a cyclic β-keto nitrile after hydrolysis.

These cyclization strategies highlight the utility of this compound as a versatile building block for synthesizing complex heterocyclic molecules.

| Reaction Type | Key Interacting Groups | Potential Product Class |

|---|---|---|

| Reductive Amination/Cyclization | Nitrile (reduced to amine) and Ketone | Piperidines |

| Thorpe-Ziegler Reaction | α-Methylene and Nitrile | Cyclic β-keto nitriles |

| Tandem Mannich-Michael Reaction | Enamine (from ketone) and an external imine | Piperidines |

Cascade and Domino Reactions

Cascade reactions, also referred to as domino or tandem reactions, are powerful synthetic strategies wherein multiple bond-forming events occur in a single operation without the need for isolating intermediates, changing reaction conditions, or adding new reagents. nih.gov These processes are highly valued for their efficiency, atom economy, and ability to rapidly construct complex molecular architectures from simple precursors. nih.gov The functional group array in this compound makes it a suitable candidate for participating in such reaction sequences, particularly those initiated by the formation of its enolate.

While specific examples of cascade reactions involving this compound are not extensively documented, its reactivity can be inferred from analogous transformations with other β-keto esters. A notable example is the copper-catalyzed cascade reaction between α,β-unsaturated esters and keto esters, which proceeds through a reductive aldolization followed by lactonization. nih.govbeilstein-journals.org This type of reaction highlights the potential for the enolate of a β-keto ester to engage in sequential bond-forming events.

In a hypothetical cascade involving this compound, the reaction could be initiated by the deprotonation of the α-carbon. The resulting enolate could then participate in an initial bond-forming step, such as an aldol (B89426) or Michael addition, which in turn generates a new reactive intermediate poised for a subsequent intramolecular cyclization or other transformation. The cyanoethyl group could potentially play a role in these subsequent steps, either through its electronic influence or by participating directly in the reaction, for instance, through intramolecular cyclization.

The development of such cascade reactions is a significant area of research in organic synthesis, offering a streamlined approach to the synthesis of complex heterocyclic and carbocyclic systems. nih.govuwa.edu.au The principles demonstrated in related systems suggest that this compound could be a valuable substrate for the discovery of novel and efficient cascade transformations.

Table 1: Illustrative Cascade Reaction of a β-Keto Ester Analog

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reaction Type |

| Methyl 4-oxopentanoate | Methyl methacrylate | Cu(OAc)₂, (S)-Tol-BINAP, PMHS | γ-carboxymethyl-γ-lactone derivative | Reductive Aldolization-Lactonization Cascade nih.govbeilstein-journals.org |

This table illustrates a known cascade reaction involving a β-keto ester, demonstrating the potential reactivity patterns for this compound.

Michael Addition Reactions of Activated Alkenes

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. masterorganicchemistry.comewadirect.com β-Keto esters, such as this compound, are excellent Michael donors due to the ease with which they form stabilized enolates under basic conditions. openstax.orglibretexts.org The acidity of the α-hydrogen is enhanced by the presence of two electron-withdrawing carbonyl groups, facilitating deprotonation to generate the nucleophilic enolate. aklectures.com

The general mechanism of the Michael addition involving a β-keto ester proceeds in three key steps:

Deprotonation: A base removes the acidic α-proton from the β-keto ester, forming a resonance-stabilized enolate.

Conjugate Addition: The enolate attacks the β-carbon of an activated alkene (the Michael acceptor), leading to the formation of a new carbon-carbon bond and a new enolate intermediate.

Protonation: The newly formed enolate is protonated by a proton source, typically the conjugate acid of the base used or the solvent, to yield the final 1,5-dicarbonyl product. masterorganicchemistry.com

This compound can react with a wide range of Michael acceptors. Activated alkenes suitable for this reaction include α,β-unsaturated ketones, esters, nitriles, and nitro compounds. openstax.orglibretexts.org The reaction is highly versatile and can be performed under various conditions, often employing catalytic amounts of a base.

An example of a typical Michael addition would be the reaction of this compound with methyl vinyl ketone. In the presence of a base like sodium ethoxide, the β-keto ester would be deprotonated to form its enolate, which would then add to the β-carbon of the methyl vinyl ketone. Subsequent protonation would yield the corresponding 1,5-dicarbonyl adduct. Such reactions are pivotal in the synthesis of more complex molecules, as the resulting products can undergo further transformations, such as intramolecular cyclizations (e.g., Robinson annulation). organicreactions.org

The intramolecular version of the Michael addition is also a powerful tool for the construction of cyclic compounds. organicreactions.orgnih.gov If the this compound molecule were to be tethered to a Michael acceptor, an intramolecular Michael addition could lead to the formation of a new ring system, a strategy frequently employed in the synthesis of natural products and other complex organic targets. organicreactions.org

Table 2: Representative Michael Acceptors for Reactions with β-Keto Esters

| Michael Acceptor | Product Type |

| α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) | 1,5-Diketone derivative openstax.orgrsc.org |

| α,β-Unsaturated Ester (e.g., Ethyl acrylate) | 1,3,5-Tricarbonyl derivative |

| Nitroalkene (e.g., Nitrostyrene) | γ-Nitro-β-keto ester derivative nih.gov |

| Acrylonitrile | γ-Cyano-β-keto ester derivative |

This table provides examples of activated alkenes that are expected to react with this compound in a Michael addition fashion, based on the known reactivity of similar β-keto esters.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways

The reactivity of 2-Cyanoethyl 3-oxohexanoate (B1246410) is governed by the acidic protons on the α-carbon (C2), situated between two electron-withdrawing groups (a ketone and an ester), and the electrophilic nature of its two carbonyl carbons.

The Michael addition is a cornerstone of carbon-carbon bond formation, involving the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgbyjus.com For β-keto esters like 2-Cyanoethyl 3-oxohexanoate, the reaction proceeds via the formation of a doubly stabilized enolate, which acts as the Michael donor. chemistrysteps.com

The mechanism comprises three principal steps: masterorganicchemistry.com

Enolate Formation : A base abstracts an acidic α-hydrogen from the C2 position of the β-keto ester, creating a resonance-stabilized enolate ion. The negative charge is delocalized over the α-carbon and the two carbonyl oxygen atoms. wikipedia.orgfiveable.me

Conjugate Addition : The nucleophilic enolate attacks the β-carbon of an α,β-unsaturated compound (the Michael acceptor). This step is driven by the formation of a stable carbon-carbon single bond. masterorganicchemistry.com

Protonation : The resulting intermediate, a new enolate, is protonated by the conjugate acid of the base or a proton source in the reaction medium to yield the final 1,5-dicarbonyl product. wikipedia.orgmasterorganicchemistry.com

Weakly basic nucleophiles are generally preferred for Michael additions to avoid competitive 1,2-addition to the carbonyl carbon. chemistrysteps.com

Table 1: Key Steps in the Michael Addition Mechanism

| Step | Process | Description |

|---|---|---|

| 1 | Deprotonation | A base removes the acidic α-proton from the β-keto ester to form a resonance-stabilized enolate. |

| 2 | Nucleophilic Attack | The enolate performs a 1,4-conjugate addition to the α,β-unsaturated Michael acceptor. |

| 3 | Protonation | The intermediate enolate is protonated to yield the final adduct. |

β-Ketonitriles are valuable synthetic intermediates. Their formation can be achieved through a base-catalyzed condensation reaction between an ester and a nitrile. utsa.edu The mechanism is analogous to a crossed Claisen condensation.

The process involves the following steps:

Anion Formation : A strong base, such as potassium tert-butoxide, deprotonates the α-carbon of the nitrile, forming a nucleophilic carbanion.

Nucleophilic Acyl Substitution : The nitrile carbanion attacks the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate.

Elimination : The tetrahedral intermediate collapses, eliminating the alkoxide group from the ester to form the β-ketonitrile. This step is typically irreversible and drives the reaction to completion.

Microwave-assisted conditions have been shown to be effective for this synthesis, affording β-ketonitriles in moderate to good yields. utsa.edu

Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) are versatile reagents that can catalyze a wide range of organic transformations. researchgate.net In reactions involving β-keto esters, BF₃·OEt₂ typically acts by coordinating to a carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, activating it towards nucleophilic attack.

For instance, in an aldol-type reaction, the mechanism would involve:

Lewis Acid Activation : The BF₃ molecule coordinates to the keto-carbonyl oxygen of the β-keto ester, making the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack : A nucleophile, such as a silyl (B83357) enol ether, attacks the activated carbonyl carbon.

Intermediate Formation : A new carbon-carbon bond is formed, leading to an intermediate that, after workup, yields the aldol (B89426) product.

This catalytic activation allows reactions to proceed under milder conditions and can influence the chemo- and stereoselectivity of the transformation. researchgate.net

Proton-coupled electron transfer (PCET) is a fundamental process in which both a proton and an electron are transferred. These reactions can proceed through stepwise pathways (electron transfer followed by proton transfer, ET/PT, or the reverse, PT/ET) or through a concerted mechanism (CPET) where both transfers occur in a single kinetic step. acs.org

The concerted pathway is often favored as it avoids the formation of high-energy charged intermediates. acs.org For β-dicarbonyl compounds, the enol tautomer can participate in PCET. Pre-PCET hydrogen bonding between the substrate and a reagent can be crucial, positioning the components for efficient transfer and influencing selectivity. acs.org The presence of two carbonyl groups can delocalize charge in radical intermediates, potentially facilitating electron transfer processes.

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Ene-reductases (EREDs) from the Old Yellow Enzyme family have been identified as capable of reducing the C=N bond of α-oximo β-keto esters, a promiscuous activity that leads to the formation of amines. nih.govacs.orgnih.gov

Mechanistic studies involving crystal structures, molecular dynamics simulations, and intermediate analysis have shed light on this enzymatic pathway: nih.govacs.org

First Reduction Step : The reaction begins with the transfer of a hydride from the reduced flavin cofactor (FMN or FAD) to the nitrogen atom of the oxime. nih.gov

Protonation and Imine Formation : Concurrently, a proton is transferred to the oxime's hydroxyl group, facilitated by a key amino acid residue in the active site. Notably, in the ene-reductase OPR3, a non-canonical tyrosine residue (Y370) was found to be the proton donor. nih.govacs.orgnih.gov This leads to the elimination of water and the formation of an imine intermediate. The reaction proceeds via this imine, not through a hydroxylamine (B1172632) intermediate. nih.govacs.org

Second Reduction Step : The imine intermediate is then further reduced by the ERED in a second hydride transfer step to yield the final α-amino ester product. nih.gov

This two-step, one-pot enzymatic cascade provides a novel route to access optically pure amines. nih.gov

Table 2: Mechanism of ERED-Catalyzed Oxime Reduction

| Key Component | Role in Mechanism |

|---|---|

| Ene-Reductase (ERED) | Catalyzes the two-step reduction of the α-oximo β-keto ester. |

| Flavin Cofactor (FMN/FAD) | Acts as the hydride donor in both reduction steps. |

| Oxime Substrate | Undergoes reduction at the C=N double bond. |

| Tyrosine Residue (e.g., Y370 in OPR3) | Functions as a proton donor to the oxime's hydroxyl group, facilitating water elimination. nih.govacs.org |

| Imine Intermediate | Formed after the first reduction and dehydration step; subsequently reduced to the amine. nih.gov |

| Amine Product | The final product of the two-step enzymatic reduction. |

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, understanding reactivity, and predicting selectivity. For complex molecules like β-keto esters, computational approaches can provide insights that are difficult to obtain experimentally.

DFT calculations can be employed to:

Determine Transition State Geometries : Locating the transition state structure provides a snapshot of the bond-forming and bond-breaking processes, offering deep insight into the reaction mechanism.

Explain Selectivity : In cases where multiple products can be formed (e.g., regio- or stereoisomers), computational models can calculate the activation barriers leading to each product. The pathway with the lower energy barrier is predicted to be the major one, thus explaining the observed selectivity. For example, DFT calculations have been used to rationalize the chemoselectivity of amination at the ketone versus the amide moiety in β-keto amides, a system analogous to β-keto esters. researchgate.net

Analyze Non-Covalent Interactions : Methods like DFT can model subtle effects such as intramolecular hydrogen bonding, which can significantly influence the conformation and reactivity of a molecule. researchgate.net

By applying these computational tools to this compound, researchers can model its enolate formation, its participation in catalytic cycles, and the factors governing its reactivity in various synthetic transformations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic properties and reactivity of molecules like this compound. DFT calculations can elucidate the geometric and electronic structure, which are fundamental to understanding the molecule's chemical behavior.

Recent studies on analogous β-keto esters have demonstrated the utility of DFT in analyzing their reactivity. nih.govresearchgate.net For instance, calculations at the M062x/6-311+G(d,p) level of theory have been successfully employed to optimize the geometries of β-keto esters and to confirm that they predominantly exist in their keto tautomeric form. nih.gov A similar approach for this compound would likely involve a conformational analysis to identify the minimum energy structure.

Key reactivity insights can be derived from conceptual DFT, which utilizes descriptors such as global and local electrophilicity. nih.gov For a series of designed β-keto esters, global reactivity descriptors were calculated to understand their susceptibility to react with biological nucleophiles. nih.gov Furthermore, condensed Fukui functions and the dual descriptor have been used to identify the most reactive sites for nucleophilic and electrophilic attack, which for β-keto esters are typically the carbonyl carbons. nih.gov Such an analysis for this compound would be invaluable in predicting its reaction mechanisms. DFT calculations have also been instrumental in understanding the chemoselectivity of reactions involving β-keto amides, a related class of compounds, by comparing the stability of different products. researchgate.net

The table below presents a hypothetical summary of DFT-derived reactivity descriptors for this compound, based on findings for similar β-keto esters. nih.gov

| Descriptor | Predicted Value | Significance for this compound |

| Global Electrophilicity Index (ω) | Moderate to High | Indicates susceptibility to nucleophilic attack. |

| Condensed Fukui Function (fk+) at C1 (keto-carbonyl) | High | Suggests this is a primary site for nucleophilic attack. |

| Condensed Fukui Function (fk+) at C3 (ester-carbonyl) | Moderate | Indicates a secondary site for nucleophilic attack. |

| Condensed Dual Descriptor (fk2) at C2 (α-carbon) | Negative | Suggests this site is prone to electrophilic attack. |

Note: The values in this table are illustrative and based on general trends observed for β-keto esters. Specific calculations for this compound are required for precise values.

Molecular Dynamics Simulations

MD simulations typically employ force fields, such as the Optimized Potentials for Liquid Simulations (OPLS), to model the interatomic interactions. acs.org For instance, MD simulations of ethyl acetate (B1210297) have been used to determine its density and viscosity under various conditions, showing good agreement with experimental data. acs.org A similar approach for this compound could predict its bulk properties and how they are influenced by temperature and pressure.

Furthermore, the cyano group can be used as a probe in MD simulations to study microenvironments and dynamics within larger systems, such as proteins. nih.gov In the context of this compound, MD simulations could explore its self-aggregation behavior or its interactions at interfaces. Coarse-grained MD simulations, which allow for the study of larger systems over longer timescales, have been used to investigate the molecular organization of complex systems containing ester functionalities. nih.gov

The following table outlines potential applications of MD simulations for studying this compound.

| Simulation Type | Property to be Investigated | Potential Insights |

| All-Atom MD in a solvent box | Solvation structure and dynamics | Understanding of solute-solvent interactions and local ordering. |

| All-Atom MD of the pure liquid | Bulk physical properties (density, viscosity) | Prediction of macroscopic properties and their temperature/pressure dependence. |

| Coarse-Grained MD | Self-assembly and aggregation behavior | Insights into the formation of larger structures in solution. |

Prediction of Reactivity and Selectivity Profiles

The prediction of reactivity and selectivity is a cornerstone of computational chemistry, enabling the rational design of chemical reactions. For this compound, its reactivity is primarily dictated by the presence of the β-keto ester and cyanoethyl functionalities.

The β-keto ester moiety is known for its versatile reactivity, possessing both nucleophilic and electrophilic sites. researchgate.net The α-carbon, situated between the two carbonyl groups, is acidic and can be deprotonated to form a nucleophilic enolate. wordpress.com This enolate can then participate in a variety of carbon-carbon bond-forming reactions. The carbonyl carbons, on the other hand, are electrophilic and susceptible to attack by nucleophiles. Computational studies, particularly DFT, can quantify the relative reactivity of these sites. nih.gov

The prediction of selectivity (chemo-, regio-, and stereoselectivity) is a more complex task that often requires the modeling of reaction transition states. DFT is a powerful tool for this purpose, as it can accurately calculate the activation energies of different reaction pathways. By comparing these activation energies, the most likely reaction outcome can be predicted. For instance, in reactions of β-keto esters with amines, different cyclization pathways leading to various heterocyclic products are possible. acs.org Computational modeling can help to elucidate the factors that govern the selectivity of these transformations.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of 2-Cyanoethyl 3-oxohexanoate (B1246410) is predicted to show distinct signals for each unique proton environment. The chemical shift (δ), multiplicity, and integration of these signals correspond to the electronic environment, neighboring protons, and the number of protons, respectively. The expected signals are detailed below.

Predicted ¹H NMR Data for 2-Cyanoethyl 3-oxohexanoate

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃-CH₂- | ~0.95 | Triplet (t) | 3H |

| CH₃-CH₂-CH₂- | ~1.65 | Sextet | 2H |

| -CH₂-C(=O)- | ~2.55 | Triplet (t) | 2H |

| -C(=O)-CH₂-C(=O)O- | ~3.50 | Singlet (s) | 2H |

| -O-CH₂-CH₂-CN | ~4.40 | Triplet (t) | 2H |

| -CH₂-CN | ~2.80 | Triplet (t) | 2H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons in different functional groups resonate at characteristic chemical shifts. For this compound, nine distinct signals are expected.

Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃- | ~13.7 |

| CH₃-CH₂- | ~17.5 |

| -CH₂-CN | ~18.5 |

| -CH₂-C(=O)- | ~45.0 |

| -C(=O)-CH₂-C(=O)O- | ~49.0 |

| -O-CH₂- | ~61.5 |

| -C≡N | ~117.0 |

| -C(=O)O- (Ester) | ~167.0 |

| -C(=O)- (Ketone) | ~202.0 |

Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the molecular structure by showing correlations between protons and carbons that are separated by two or three bonds. For this compound, key HMBC correlations would definitively establish the connectivity between the hexanoate (B1226103) chain and the cyanoethyl ester group.

Predicted Key HMBC Correlations for this compound

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal | Significance |

|---|---|---|

| -O-CH₂-CH₂-CN | -C(=O)O- (Ester) | Confirms the attachment of the cyanoethyl group to the ester carbonyl. |

| -O-CH₂-CH₂-CN | -CH₂-CN | Shows connectivity within the cyanoethyl moiety. |

| -C(=O)-CH₂-C(=O)O- | -C(=O)O- (Ester) | Confirms the position of the active methylene (B1212753) group between the two carbonyls. |

| -C(=O)-CH₂-C(=O)O- | -C(=O)- (Ketone) | Confirms the position of the active methylene group between the two carbonyls. |

| -CH₂-C(=O)- | -C(=O)- (Ketone) | Confirms the attachment of the propyl chain to the ketone carbonyl. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show strong, characteristic absorption bands for its three key functional groups: the nitrile, the ester carbonyl, and the ketone carbonyl.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | ~2250 | Medium |

| Ester (C=O) | Stretching | ~1745 | Strong |

| Ketone (C=O) | Stretching | ~1720 | Strong |

| Ester (C-O) | Stretching | ~1200-1150 | Strong |

| Alkyl (C-H) | Stretching | ~2960-2850 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₉H₁₃NO₃), the molecular weight is 183.20 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) and various fragment ions resulting from the cleavage of specific bonds.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 183 | [C₉H₁₃NO₃]⁺ | Molecular Ion |

| 140 | [M - C₃H₅]⁺ | Loss of propyl radical |

| 129 | [M - C₂H₂CN]⁺ | Loss of cyanoethyl radical |

| 85 | [CH₃CH₂CH₂CO-CH₂]⁺ | Cleavage alpha to the ester oxygen |

| 71 | [CH₃CH₂CH₂CO]⁺ | McLafferty rearrangement or alpha-cleavage |

| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The primary chromophores in this compound are the ketone and ester carbonyl groups. As these groups are not conjugated, they are expected to exhibit weak absorptions in the UV region.

Predicted UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) | Notes |

|---|---|---|---|

| Ketone (C=O) | n → π | ~270-290 | Weak absorption (low molar absorptivity) |

| Ester (C=O) | n → π | ~205-215 | Weak absorption, often obscured by solvent cutoff |

It is important to note that β-keto esters can exist in equilibrium with their enol tautomer. If a significant concentration of the enol form exists, an additional absorption band corresponding to a π → π* transition would be expected at a longer wavelength (~240-260 nm) due to the conjugated system formed.

Integration of Spectroscopic Data for Structural Elucidation and Mechanistic Confirmation

The comprehensive characterization of "this compound" is achieved through the synergistic integration of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for unambiguous confirmation of the molecular architecture and insights into reaction mechanisms. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The structural elucidation of "this compound" relies on piecing together information from these techniques. ¹H NMR reveals the proton framework, ¹³C NMR identifies all unique carbon environments, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and fragmentation pattern, which further corroborates the proposed structure.

For mechanistic confirmation, these spectroscopic tools are invaluable. For instance, in the synthesis of "this compound," monitoring the reaction progress via IR spectroscopy can show the disappearance of reactant-specific peaks (e.g., the hydroxyl group of an alcohol) and the appearance of product-specific peaks (e.g., the ester carbonyl). Similarly, NMR analysis of crude reaction mixtures can identify intermediates, byproducts, and unreacted starting materials, offering a detailed picture of the reaction pathway. Isotopic labeling studies, where an atom is replaced by its isotope (e.g., ¹³C or ²H), can be followed by NMR or MS to trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Below are illustrative data tables detailing the expected spectroscopic signatures for "this compound," based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | ~0.9 | Triplet | ~7.4 | 3H |

| H-b | ~1.6 | Sextet | ~7.4 | 2H |

| H-c | ~2.5 | Triplet | ~7.4 | 2H |

| H-d | ~3.5 | Singlet | - | 2H |

| H-e | ~2.8 | Triplet | ~6.3 | 2H |

| H-f | ~4.3 | Triplet | ~6.3 | 2H |

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~13.7 |

| C-2 | ~17.4 |

| C-3 | ~45.5 |

| C-4 | ~49.8 |

| C-5 (C=O, ketone) | ~206.5 |

| C-6 (C=O, ester) | ~167.0 |

| C-7 | ~117.8 (CN) |

| C-8 | ~18.9 |

| C-9 | ~61.5 |

Interactive Data Table: FT-IR Spectral Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡N (nitrile) | ~2250 | Medium |

| C=O (ester carbonyl) | ~1745 | Strong |

| C=O (ketone carbonyl) | ~1720 | Strong |

| C-O (ester) | ~1200-1100 | Strong |

| C-H (sp³ alkanes) | ~2960-2850 | Medium-Strong |

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]⁺ | 183.08 | Molecular Ion |

| [M-C₃H₄N]⁺ | 129.05 | Loss of cyanoethyl group |

| [CH₃CH₂CH₂CO]⁺ | 71.05 | Butanoyl cation |

| [CH₃CH₂]⁺ | 29.04 | Ethyl cation |

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor for Heterocyclic Compounds

The reactivity of the β-ketoester moiety in 2-Cyanoethyl 3-oxohexanoate (B1246410) makes it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds. The presence of both a nucleophilic α-carbon and electrophilic carbonyl carbons allows for various cyclization strategies.

Synthesis of Pyridines and Derivatives

The Hantzsch pyridine synthesis is a well-established method for the formation of dihydropyridine and pyridine rings, which are core structures in many pharmaceuticals. This multicomponent reaction typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).

In this context, 2-Cyanoethyl 3-oxohexanoate can serve as the β-ketoester component. The reaction would proceed through the initial formation of an enamine from the reaction of this compound with ammonia, and a Knoevenagel condensation product from the reaction of another molecule of the β-ketoester with an aldehyde. These two intermediates would then combine and subsequently cyclize and dehydrate to form a dihydropyridine. A final oxidation step would lead to the aromatic pyridine ring. The resulting pyridine would be substituted with a propyl group at the 2-position, a cyanoethoxycarbonyl group at the 3- and 5-positions, and a substituent from the aldehyde at the 4-position.

| Reactant | Role in Hantzsch Pyridine Synthesis |

| This compound | β-ketoester |

| Aldehyde (e.g., Formaldehyde) | Carbonyl component |

| Ammonia/Ammonium Acetate | Nitrogen source |

Synthesis of Pyrroles and Furans

The general reactivity of β-ketoesters also extends to the synthesis of five-membered heterocycles like pyrroles and furans.

For the synthesis of pyrroles, the Knorr pyrrole synthesis provides a viable route. This reaction involves the condensation of an α-amino-ketone with a β-ketoester. While this would require the conversion of this compound to an α-amino derivative first, a more direct approach is the Paal-Knorr synthesis. This method involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. This compound could be a precursor to a suitable 1,4-dicarbonyl compound through appropriate chemical transformations.

The Feist-Benary furan synthesis offers a direct pathway to furan derivatives from β-ketoesters. This reaction involves the condensation of a β-ketoester with an α-halo ketone in the presence of a base. The reaction of this compound with an α-halo ketone, such as chloroacetone, would be expected to yield a substituted furan. The reaction proceeds through the initial alkylation of the enolate of the β-ketoester with the α-halo ketone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.

| Heterocycle | Synthetic Method | Role of this compound |

| Pyrrole | Knorr/Paal-Knorr Synthesis | β-ketoester/Precursor to 1,4-dicarbonyl |

| Furan | Feist-Benary Synthesis | β-ketoester |

Building Blocks for Biologically Active Scaffolds

The pyridine, pyrrole, and furan rings synthesized from this compound are core components of numerous biologically active scaffolds. The substituents introduced from the this compound molecule, namely the propyl and cyanoethoxycarbonyl groups, can be further modified to fine-tune the biological activity of the resulting molecules. The cyano group, for instance, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization.

Applications in Natural Product Synthesis

The structural motifs present in this compound make it a potentially useful building block in the total synthesis of natural products and their analogues.

Analogues in Cholesterol Total Synthesis

The total synthesis of complex molecules like cholesterol often relies on the strategic assembly of smaller, functionalized building blocks. β-Ketoesters are valuable intermediates in these synthetic routes, often used to construct portions of the steroid backbone through various carbon-carbon bond-forming reactions. While there is no direct evidence of this compound being used in a completed total synthesis of a cholesterol analogue, its structure suggests potential applicability. The keto and ester functionalities allow for its incorporation into synthetic sequences that build up the polycyclic steroid nucleus.

Synthesis of Alkaloids (e.g., Coniine derivatives)

| Natural Product Class | Potential Application of this compound |

| Steroids (Cholesterol Analogues) | Building block for steroid backbone construction |

| Alkaloids (Coniine Derivatives) | Precursor to the substituted pyridine core |

Preparation of Trifunctionalized Building Blocks

The structure of this compound, featuring a nitrile, an ester, and a ketone, makes it an ideal precursor for the synthesis of trifunctionalized building blocks. These building blocks are highly valuable in medicinal chemistry and materials science as they allow for the introduction of multiple points of diversity in a molecule, facilitating the development of new compounds with tailored properties.

The acylation of nitrile anions with esters is a known method for producing β-ketonitriles, which are themselves versatile intermediates. nih.govnih.gov This fundamental transformation highlights the potential of the cyanoethyl group in this compound to participate in carbon-carbon bond-forming reactions, leading to the creation of more complex, trifunctionalized molecules. While direct examples involving this compound are not extensively detailed in readily available literature, the reactivity of its constituent functional groups—the β-keto ester and the cyanoethyl moiety—positions it as a prime candidate for such synthetic strategies.

The general approach for creating trifunctionalized building blocks from similar β-keto esters often involves the selective reaction at one of the functional sites while preserving the others for subsequent transformations. For instance, the ketone functionality can be targeted for reduction or conversion to a heterocyclic system, the ester can be hydrolyzed or transesterified, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This inherent reactivity provides a powerful toolkit for synthetic chemists to generate a diverse array of molecular scaffolds from a single, readily accessible starting material.

Table 1: Potential Transformations for Trifunctionalized Building Block Synthesis

| Functional Group in this compound | Potential Transformation | Resulting Functionality |

| Ketone | Reduction | Secondary Alcohol |

| Knorr Pyrrole Synthesis | Substituted Pyrrole | |

| Hantzsch Dihydropyridine Synthesis | Dihydropyridine Ring | |

| Ester | Hydrolysis | Carboxylic Acid |

| Transesterification | Different Ester | |

| Aminolysis | Amide | |

| Nitrile | Hydrolysis | Carboxylic Acid |

| Reduction | Primary Amine | |

| Addition of Grignard Reagents | Ketone |

Enantioselective and Diastereoselective Synthesis utilizing this compound Derivatives

The development of methods for the stereoselective synthesis of organic molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a drug can determine its efficacy and safety. Derivatives of β-keto esters, such as this compound, are pivotal substrates in a variety of enantioselective and diastereoselective reactions.

One of the most significant challenges in the stereoselective alkylation of β-keto esters is the potential for racemization of the product under acidic or basic conditions. nih.gov However, innovative catalytic systems are being developed to overcome this hurdle. For example, a hybrid system of palladium and ruthenium complexes has been shown to catalyze the asymmetric dehydrative condensation between allylic alcohols and β-keto esters, affording α-mono-substituted products with high regio-, diastereo-, and enantioselectivity under nearly neutral conditions. nih.gov This approach allows for the synthesis of four different diastereomers by simply changing the stereochemistry of the metal complexes. nih.gov

Furthermore, β-keto esters are excellent Michael acceptors in conjugate addition reactions. The stereoselective Michael addition of nucleophiles to chiral derivatives of β-keto esters can lead to the formation of new stereocenters with a high degree of control. For instance, the Michael-type addition of a chiral ketimine to an electrophilic alkene has been used as a key step in a practical four-step synthesis of α,δ-dioxoesters bearing a quaternary stereocenter with high enantiomeric excess. mdpi.com

While specific research detailing the use of this compound derivatives in these exact stereoselective transformations is not prominently featured in the reviewed literature, the fundamental reactivity of the β-keto ester moiety is directly applicable. By analogy, chiral auxiliaries could be attached to the ester or ketone group of this compound, or the molecule could be subjected to chiral catalysts to induce stereoselectivity in reactions such as aldol (B89426) additions, Michael additions, and alkylations.

Table 2: Examples of Stereoselective Reactions with β-Keto Ester Analogs

| Reaction Type | Catalyst/Method | Stereochemical Outcome | Potential Application for this compound Derivatives |

| Dehydrative Allylation | Pd and Ru hybrid catalyst nih.gov | High regio-, diastereo-, and enantioselectivity | Asymmetric α-allylation |

| Michael Addition | Chiral ketimine mdpi.com | High enantiomeric excess in the formation of a quaternary stereocenter | Stereoselective formation of C-C bonds at the α-position |

| Reduction | Genetically engineered Baker's Yeast researchgate.net | High stereoselectivity for β-hydroxy esters | Enantioselective reduction of the ketone |

| Transesterification | Lipase catalysis google.com | Resolution of racemic alcohols to produce chiral β-keto esters | Preparation of enantiomerically enriched this compound derivatives |

Historical Development and Future Directions in 2 Cyanoethyl 3 Oxohexanoate Research

Evolution of Synthetic Methodologies and Applications

The synthesis of β-keto esters, a class of compounds to which 2-Cyanoethyl 3-oxohexanoate (B1246410) belongs, has been a cornerstone of organic chemistry for decades. These compounds are valuable synthetic intermediates due to the presence of multiple reactive sites. ucc.ie Historically, research has focused on developing efficient methods for their preparation. One common laboratory-scale synthesis for a related compound, 2-cyanoethyl 3-oxobutanoate, involves the reaction of 2,2,6-Trimethyl-4H-1,3-dioxan-4-one with 3-hydroxypropionitrile (B137533) in a solvent like o-xylene at elevated temperatures. chemicalbook.com An improved, patented process for this synthesis focuses on controlling the ratio of the starting materials to increase the yield and purity of the final product, which is particularly important for large-scale industrial applications. google.com

The primary application of compounds like 2-Cyanoethyl 3-oxohexanoate is as key intermediates in the synthesis of pharmaceuticals. ucc.ie For example, the closely related 2-Cyanoethyl acetoacetate (B1235776) serves as a precursor in the synthesis of Felodipine-d3, a labeled dihydropyridine calcium channel blocker. pharmaffiliates.comchemicalbook.com The ability of the β-keto ester and nitrile functionalities to participate in cyclization and condensation reactions makes them particularly valuable for building the complex heterocyclic structures often found in medicinal compounds. rsc.org

| Synthetic Route for 2-Cyanoethyl 3-oxobutanoate | Reactants | Conditions | Reported Yield |

| Thermal Reaction | 2,2,6-Trimethyl-4H-1,3-dioxan-4-one, 3-Hydroxypropionitrile | o-xylene, 141°C, 2 hours | 98.3% |

| Reflux Reaction | 2,2,6-trimethyl-1,3-dioxin-4-one, 2-hydroxy-acetonitrile | Ethylene, 140-145°C, 1 hour | 90% |

The table above shows common laboratory methods for synthesizing 2-Cyanoethyl 3-oxobutanoate, a close analog of this compound. chemicalbook.com

Emerging Trends in Catalysis

Modern synthetic chemistry is increasingly focused on the development of highly efficient and environmentally benign catalytic systems. In the context of β-keto esters like this compound, research has moved beyond classical methods towards advanced catalytic approaches for transformations such as transesterification and asymmetric hydrogenation. rsc.orgacs.org

Current trends seek to combine the benefits of both heterogeneous and homogeneous catalysts to achieve high yields and selectivity while minimizing environmental impact. ucc.iersc.org

Amine Catalysts : Amines are among the oldest catalysts used for transesterification. ucc.ie There is renewed interest in developing heterogeneous amine catalysts that are less toxic and can be recovered and reused. rsc.org For instance, 4-(N,N-dimethylamino)pyridine (4-DMAP) was first described as a catalyst for the transesterification of β-keto esters in 1985. ucc.ie

Lewis Acid Catalysis : Arylboronic acids, especially those with electron-withdrawing groups, have proven to be effective Lewis acid catalysts for transesterification, working well with a variety of β-keto esters and alcohols. ucc.ie

Asymmetric Catalysis : The asymmetric hydrogenation of β-ketoesters to produce chiral β-hydroxy esters is of significant industrial and academic interest. acs.org These chiral products are valuable building blocks for pharmaceuticals. acs.org Highly efficient catalysts, such as Iridium complexes like Ir/SpiroPAP, have been developed, achieving exceptional enantioselectivities (up to 99.8% ee) and high turnover numbers under mild conditions. acs.org The development of such catalysts represents a major advancement in producing optically pure compounds. acs.org

| Catalyst Type | Reaction | Key Features |

| 4-DMAP | Transesterification | One of the earliest amine catalysts used for this transformation. ucc.ie |

| Arylboronic Acids | Transesterification | Effective Lewis acid catalysts, particularly with electron-withdrawing substituents. ucc.ie |

| Ir/SpiroPAP | Asymmetric Hydrogenation | Highly efficient, achieving excellent enantioselectivity (up to 99.8% ee) and high turnover numbers. acs.org |

| Ruthenium Complexes | Asymmetric Hydrogenation | Nonbiarylphosphine-based catalysts that perform well under mild conditions. acs.org |

Exploration of New Reactivity Profiles and Transformations

The unique structure of this compound, featuring a β-keto ester and a nitrile group, offers a rich landscape for exploring novel reactivity. ucc.ielibretexts.org The acidic α-hydrogens situated between the two carbonyl groups allow for easy formation of enolates, which are powerful nucleophiles for creating new carbon-carbon bonds via alkylation or condensation reactions.

Recent research has expanded the synthetic utility of β-keto esters and β-ketonitriles:

Palladium-Catalyzed Reactions : Extensive studies have been conducted on the palladium-catalyzed reactions of allylic β-keto esters. These reactions proceed through the formation of palladium enolates after decarboxylation, leading to a variety of products such as α-allyl ketones, α,β-unsaturated ketones, and products of aldol (B89426) or Michael additions. nih.gov

Heterocycle Synthesis : The β-ketonitrile moiety is a versatile precursor for a wide range of heterocyclic compounds. rsc.org Through condensation and cyclization reactions with various reagents, it can be used to synthesize pyridines, pyrimidines, pyrazoles, and pyrans. rsc.org For example, the Hantzsch pyridine synthesis involves the condensation of a β-keto compound with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt. rsc.org

Nitrile Group Transformations : The cyano group itself can undergo various transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine using reagents like lithium aluminum hydride, or reacted with Grignard reagents to form ketones. libretexts.orglibretexts.org

Integration with Modern Synthetic Strategies (e.g., Flow Chemistry, Organocatalysis)

The synthesis and transformation of this compound can be significantly enhanced by integrating modern synthetic strategies like flow chemistry and organocatalysis.

Flow Chemistry : This technique involves performing reactions in a continuous stream rather than in a traditional batch reactor. nih.govsymeres.com It offers numerous advantages, including superior heat and mass transfer, improved safety, enhanced reproducibility, and greater scalability. nih.govthalesnano.com For the synthesis of this compound, which may involve exothermic steps or hazardous reagents, flow chemistry provides a much safer and more controlled environment. symeres.com The precise control over reaction parameters like temperature, pressure, and residence time allows for optimization of yield and minimization of byproducts. thalesnano.com This technology is particularly well-suited for gas-liquid reactions, offering highly reliable and scale-invariant processes. thieme-connect.de

Organocatalysis : The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. nih.gov For compounds like this compound, organocatalysis offers powerful methods for introducing chirality. For instance, chiral quinine-based squaramide catalysts have been used in enantioselective annulation reactions of related ketoesters. nih.gov This approach avoids the use of potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry. The development of organocatalytic systems for various transformations, including aldol reactions and Friedel-Crafts alkylations, provides a versatile toolkit for modifying β-keto esters and their derivatives with high stereocontrol. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyanoethyl 3-oxohexanoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via coupling reactions involving 3-oxohexanoate derivatives. For example, propargyl acetates react with ethyl 3-oxohexanoate under mild acidic conditions to form furan derivatives (isolated yields: 81–93%) . Key factors include protecting group strategies (e.g., ethylene glycol ketal for ketone stabilization) and purification via HPLC . Comparative studies suggest that solvent choice (e.g., ethyl acetate) and temperature control minimize side reactions.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodology : High-resolution -NMR and mass spectrometry are critical for structural confirmation, as demonstrated in autoinducer synthesis studies . Reverse-phase HPLC (>99% purity) and IR spectroscopy help identify functional groups (e.g., cyano and ester moieties). For intermediates, GC-MS or TLC can monitor reaction progress .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodology : The cyanoethyl group is moisture-sensitive. Storage under inert gas (e.g., argon) at –20°C in amber vials is recommended. Degradation studies via accelerated stability testing (e.g., exposure to light, heat, or humidity) can identify decomposition pathways. Analytical methods like LC-MS track degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cyclization reactions?

- Methodology : Density functional theory (DFT) calculations can model transition states to predict regioselectivity in furan formation. Experimental validation involves isotopic labeling (e.g., -3-oxohexanoate) to track bond reorganization. Studies on analogous systems show that electron-withdrawing groups (e.g., cyano) direct nucleophilic attack to specific carbonyl positions .

Q. How can researchers resolve contradictions in reported yields for reactions involving this compound?

- Methodology : Systematic replication of protocols (e.g., catalyst loading, solvent purity) is essential. For example, discrepancies in furan synthesis yields (81–93%) may arise from trace impurities in starting materials or variations in HPLC purification efficiency. Statistical tools like ANOVA can quantify variability across labs.

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

- Methodology : Kinetic studies under flow chemistry conditions improve heat and mass transfer, reducing dimerization or hydrolysis byproducts. Process analytical technology (PAT), such as in-line FTIR, enables real-time monitoring. Catalytic additives (e.g., molecular sieves) suppress water-mediated side reactions .

Q. How can this compound be applied in synthesizing bioactive molecules?

- Methodology : The ester and cyano groups serve as handles for further functionalization. For instance, 3-oxohexanoate derivatives are precursors to urofuran analogues with anti-inflammatory properties . Cross-metathesis or hydrogenation can extend the carbon chain, enabling access to polyketide-like scaffolds .

Data Presentation and Analysis

Table 1 : Comparative Yields in Furan Synthesis Using 3-Oxohexanoate Derivatives

Key Insight : Lower temperatures and steric protection (e.g., TBDPS groups) enhance yields by suppressing side reactions.

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.